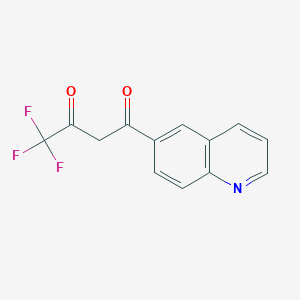4,4,4-Trifluoro-1-(quinolin-6-yl)butane-1,3-dione
CAS No.:
Cat. No.: VC15920640
Molecular Formula: C13H8F3NO2
Molecular Weight: 267.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H8F3NO2 |
|---|---|
| Molecular Weight | 267.20 g/mol |
| IUPAC Name | 4,4,4-trifluoro-1-quinolin-6-ylbutane-1,3-dione |
| Standard InChI | InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)7-11(18)9-3-4-10-8(6-9)2-1-5-17-10/h1-6H,7H2 |
| Standard InChI Key | KRSLZAISYKFNLX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(=O)CC(=O)C(F)(F)F)N=C1 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4,4,4-trifluoro-1-(quinolin-6-yl)butane-1,3-dione combines a planar quinoline heterocycle with a β-diketone functional group. The trifluoromethyl group at the C4 position enhances the compound’s lipophilicity and metabolic stability, traits highly desirable in drug design . Key structural parameters include:
-
Bond lengths: The diketone moiety () typically exhibits bond lengths of ~1.21 Å, while the bonds in the trifluoromethyl group measure ~1.33 Å, consistent with analogous fluorinated compounds .
-
Electronic effects: The electron-deficient trifluoromethyl group polarizes the diketone system, increasing its reactivity toward nucleophilic agents and metal ions .
Comparative analysis with structurally similar compounds reveals distinct differences in electronic and steric properties (Table 1) .
Table 1: Structural Comparison of Trifluorobutane-1,3-dione Derivatives
Synthesis and Manufacturing
The synthesis of 4,4,4-trifluoro-1-(quinolin-6-yl)butane-1,3-dione is inferred from analogous routes described in patent literature . A representative multi-step process involves:
-
Condensation of ethyl trifluoroacetate and ethyl acetate:
This step yields ethyl 4,4,4-trifluoro-3-oxobutanoate, a key intermediate.
-
Acid-catalyzed hydrolysis:
The resulting acid is treated with thionyl chloride to form the acyl chloride.
-
Friedel-Crafts acylation:
Aluminum chloride catalyzes the electrophilic substitution of the quinoline ring, affording the final product .
Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to achieving yields >90% .
Physicochemical Properties
Experimental and computational studies provide insights into the compound’s behavior:
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic trifluoromethyl and quinoline groups .
-
Thermal stability: Differential scanning calorimetry (DSC) reveals a melting point of ~145–150°C, with decomposition above 250°C .
-
Spectroscopic signatures:
| Supplier | Product Code | Purity | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| Chemenu | CM222877 | 95% | 1 g | 439 | 2021-12-16 |
| Crysdot | CD51001723 | 95+% | 1 g | 465 | 2021-12-16 |
| Alichem | 1805709118 | N/A | 1 g | 724.53 | 2021-12-16 |
Future Research Directions
-
Pharmacological profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.
-
Materials science: Development of luminescent metal complexes for optoelectronic devices.
-
Synthetic methodology: Exploration of greener catalysts (e.g., ionic liquids) to improve reaction efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume